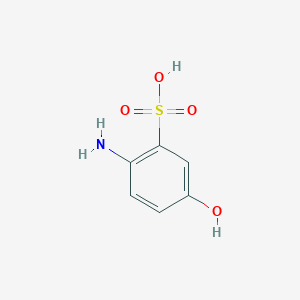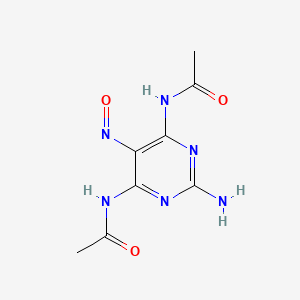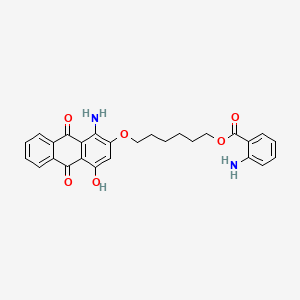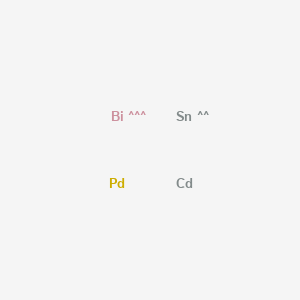
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh is a synthetic peptide used primarily as a fluorescent resonance energy transfer (FRET) substrate. This compound is designed to study enzyme kinetics, particularly for enzymes like calpain-1 (µ-calpain) and other proteases. The presence of the fluorescent donor (EDANS) and the quencher (DABCYL) allows for the monitoring of enzymatic activity through changes in fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: primarily undergoes enzymatic cleavage reactions. These reactions are monitored using the FRET mechanism, where the cleavage of the peptide by specific enzymes results in a measurable change in fluorescence.
Common Reagents and Conditions
Enzymes: Calpain-1 (µ-calpain), other proteases.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Typically, reactions are carried out at physiological pH and temperature (pH 7.4, 37°C).
Major Products
The major products of these reactions are the cleaved peptide fragments, which can be analyzed to determine the activity and specificity of the enzyme.
Applications De Recherche Scientifique
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening potential inhibitors of proteases.
Biological Research: Investigating the role of proteases in various biological processes, including cell signaling and apoptosis.
Medical Research: Understanding the involvement of proteases in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves the cleavage of the peptide by specific enzymes. The presence of the EDANS and DABCYL groups allows for the monitoring of this cleavage through changes in fluorescence. When the peptide is intact, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the enzyme, the fluorescence is restored, providing a measurable signal that correlates with enzyme activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other FRET substrates designed for different proteases. These compounds also contain a fluorescent donor and a quencher, but the peptide sequences are tailored to the specific enzyme of interest. Examples include:
h-Glu(edans)-pro-leu-phe-ala-glu-arg-lys(dabcyl)-oh: A substrate for calpain-1 with a different peptide sequence.
h-Glu(edans)-lys-pro-ala-lys-phe-phe-arg-leu-lys(dabcyl)-nh2: A substrate for ADAM 8, ADAM 15, and MDC-L (ADAM 28) but not for ADAM 17.
The uniqueness of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh lies in its specific peptide sequence, which makes it an optimal substrate for certain proteases, providing high sensitivity and specificity in enzymatic assays.
Propriétés
Formule moléculaire |
C102H143N23O24S |
|---|---|
Poids moléculaire |
2107.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C102H143N23O24S/c1-11-60(6)88(101(145)115-74(92(136)110-56-86(131)132)27-16-18-48-108-91(135)65-33-35-66(36-34-65)122-123-67-37-39-68(40-38-67)124(9)10)120-85(130)55-109-89(133)61(7)112-99(143)81-29-21-51-125(81)102(146)79(54-63-22-13-12-14-23-63)118-95(139)76(44-46-84(105)129)114-98(142)80(57-126)119-90(134)62(8)111-94(138)75(26-15-17-47-103)113-96(140)77(52-58(2)3)116-97(141)78(53-64-31-41-69(127)42-32-64)117-100(144)87(59(4)5)121-93(137)73(43-45-83(104)128)107-50-49-106-72-28-19-25-71-70(72)24-20-30-82(71)150(147,148)149/h12-14,19-20,22-25,28,30-42,58-62,73-81,87-88,106-107,126-127H,11,15-18,21,26-27,29,43-57,103H2,1-10H3,(H2,104,128)(H2,105,129)(H,108,135)(H,109,133)(H,110,136)(H,111,138)(H,112,143)(H,113,140)(H,114,142)(H,115,145)(H,116,141)(H,117,144)(H,118,139)(H,119,134)(H,120,130)(H,121,137)(H,131,132)(H,147,148,149)/t60-,61-,62-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-/m0/s1 |
Clé InChI |
BNFZIWBBSSTJJY-BWMHWATESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)
